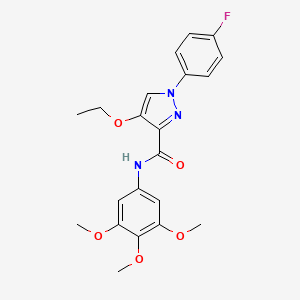

4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Descripción

This compound belongs to the pyrazole-carboxamide class, characterized by a central pyrazole ring substituted with an ethoxy group at position 4, a 4-fluorophenyl group at position 1, and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₂₅H₂₄FN₃O₅, with a molecular weight of 477.48 g/mol.

Propiedades

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c1-5-30-18-12-25(15-8-6-13(22)7-9-15)24-19(18)21(26)23-14-10-16(27-2)20(29-4)17(11-14)28-3/h6-12H,5H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLDHWZVMBCQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a novel compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications based on recent studies.

Structure

The chemical structure of 4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide can be represented as follows:

- Molecular Formula : C20H24F N3O4

- Molecular Weight : 385.42 g/mol

- CAS Number : 227760-40-9

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P (Octanol-water) | Not available |

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide have been shown to inhibit key pathways involved in cancer cell proliferation. For instance:

- Mechanism of Action : Inhibition of BRAF(V600E) and EGFR pathways has been documented in related pyrazole derivatives, suggesting that this compound may exhibit similar activity .

- Case Study : A study found that pyrazole carboxamides displayed notable inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), contributing to their anti-inflammatory and antitumor effects .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown promise against various bacterial strains:

- In vitro Studies : Compounds structurally related to 4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide have demonstrated efficacy against pathogens such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines:

- Research Findings : A study highlighted that certain pyrazole derivatives inhibited the production of NO and TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves several steps:

- Starting Materials : The synthesis begins with the reaction of appropriate phenolic compounds with ethyl acetoacetate.

- Cyclization : The formation of the pyrazole ring occurs through cyclization reactions involving hydrazine derivatives.

- Final Modification : Introduction of the carboxamide functional group is achieved through acylation reactions with suitable acid chlorides.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole-Carboxamide Derivatives

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Dihydro Pyrazole vs. Aromatic Pyrazole : Compounds like 4j and 4m feature a saturated 4,5-dihydro pyrazole ring, which reduces planarity and may alter binding interactions compared to the fully aromatic pyrazole in the target compound .

- Carboxamide vs.

- Substituent Effects : The 3,4,5-trimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which are absent in analogs like BI80645 (2-methoxyphenylmethyl) .

Physicochemical and Spectroscopic Properties

Melting Points and IR Data :

- IR peaks for similar compounds include C=O (1680–1688 cm⁻¹) and C-F (810–812 cm⁻¹) .

- 4j : m.p. 170–172°C; IR shows C=O (1680 cm⁻¹), C-F (810 cm⁻¹), and C-Br (598 cm⁻¹) .

- 4m : m.p. 176–178°C; IR shows C=O (1682 cm⁻¹) and C-F (812 cm⁻¹) .

Solubility : The 3,4,5-trimethoxyphenyl group in the target compound likely improves solubility in polar solvents compared to bromophenyl or methylphenyl analogs due to increased hydrogen-bonding capacity.

Receptor Binding and Activity

- Calcium Mobilization Assays: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 28a, 29a in ) showed EC₅₀ values in the nanomolar range for neurotensin receptors (NTS1/NTS2), suggesting high potency. The target compound’s ethoxy group may modulate receptor selectivity compared to methoxy or methyl analogs .

- Anti-Inflammatory Activity : Thiadiazole-linked pyrazole carboxamides (e.g., 28 in ) exhibited IC₅₀ values <10 µM in COX-2 inhibition assays. The absence of a thiadiazole ring in the target compound implies divergent mechanisms of action .

Metabolic Stability

- Trimethoxy vs. Monoethoxy Groups: The 3,4,5-trimethoxyphenyl group in the target compound may undergo slower O-demethylation compared to monoethoxy substituents, as observed in BI80645 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.